Laurendecumenyne A

Description

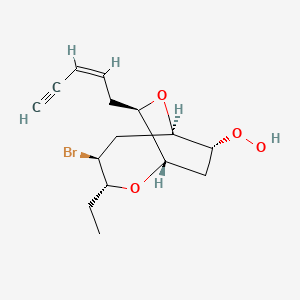

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21BrO4 |

|---|---|

Molecular Weight |

345.23 g/mol |

IUPAC Name |

(1S,3R,4S,6R,8R,10R)-4-bromo-3-ethyl-10-hydroperoxy-8-[(Z)-pent-2-en-4-ynyl]-2,7-dioxabicyclo[4.2.2]decane |

InChI |

InChI=1S/C15H21BrO4/c1-3-5-6-7-12-14-9-15(20-17)13(19-12)8-10(16)11(4-2)18-14/h1,5-6,10-15,17H,4,7-9H2,2H3/b6-5-/t10-,11+,12+,13+,14-,15+/m0/s1 |

InChI Key |

LKCIGYCRLQLMBC-NNNWXBAASA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](C[C@@H]2[C@@H](C[C@H](O1)[C@H](O2)C/C=C\C#C)OO)Br |

Canonical SMILES |

CCC1C(CC2C(CC(O1)C(O2)CC=CC#C)OO)Br |

Synonyms |

(3Z)-6:10,7:13-bisepoxy-12-bromo-9-hydroperoxylpentadeca-3-en-1-yne laurendecumenyne A |

Origin of Product |

United States |

Isolation and Purification Methodologies of Laurendecumenyne a

Origin and Cultivation of Marine Red Alga Laurencia decumbens

Laurencia decumbens is a species of red algae belonging to the family Rhodomelaceae. wikipedia.org These algae are typically found in temperate and tropical marine environments, inhabiting littoral to sublittoral zones at depths of up to 65 meters. wikipedia.org They can be found growing on a variety of hard substrates like rocks and corals and are known to form turf-like mats in some areas. wikipedia.org

The genus Laurencia is known for its complex chemical composition, producing a wide array of secondary metabolites, including a significant number of halogenated compounds. wikipedia.orgmdpi.com These compounds are believed to play a role in chemical defense against herbivores. wikipedia.org

While there is growing interest in the cultivation of Laurencia species for their potential as a source of novel bioactive compounds, large-scale cultivation of Laurencia decumbens for the specific purpose of Laurendecumenyne A extraction has not been extensively documented. nih.gov However, general cultivation methods for other Laurencia species, such as Laurencia brongniartii, have been explored. wikipedia.org These methods often involve indoor tank cultivation using excised apical tips from the thalli (the algal body). wikipedia.org Such small-scale cultivation could potentially be adapted for L. decumbens to ensure a sustainable supply of biomass for chemical extraction.

Extraction Techniques from Algal Biomass

The initial step in isolating this compound involves the extraction of chemical constituents from the collected Laurencia decumbens biomass. A common procedure begins with the partial drying of the algal specimens. nih.gov

The dried and powdered alga is then subjected to solvent extraction. nih.govspandidos-publications.com Methanol (MeOH) is frequently used as the initial extraction solvent. nih.gov The resulting methanolic solution, containing a crude mixture of compounds, is then concentrated under reduced pressure (in vacuo). nih.gov

To further partition the compounds based on their polarity, the concentrated extract is subjected to a liquid-liquid extraction. This typically involves partitioning the extract between ethyl acetate (B1210297) (EtOAc) and water (H₂O). nih.gov The ethyl acetate fraction, which contains compounds of medium polarity like this compound, is then separated, washed with water, and dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water. nih.gov Finally, the solvent is evaporated to yield a dark green, oily residue containing a concentrated mixture of algal metabolites. nih.gov

Chromatographic Separation and Enrichment Strategies for this compound

The crude extract obtained from the algal biomass is a complex mixture of various compounds. To isolate this compound, a series of chromatographic techniques are employed. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. neu.edu.trbioanalysis-zone.com

Column Chromatography: The initial purification step often involves silica (B1680970) gel column chromatography. nih.gov The concentrated extract is loaded onto a column packed with silica gel, which serves as the stationary phase. A solvent or a mixture of solvents, the mobile phase, is then passed through the column. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), different compounds can be selectively eluted from the column. nih.gov For the separation of compounds from Laurencia extracts, a common solvent system is a gradient of hexane (B92381) and ethyl acetate. nih.gov Fractions are collected and analyzed, and those containing compounds with similar properties to this compound are pooled together.

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is utilized. nih.gov HPLC offers higher resolution and efficiency compared to standard column chromatography. The enriched fractions from the initial column chromatography are injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase column). A specific mobile phase composition is used to achieve the separation of this compound from any remaining impurities. The compound is detected as it elutes from the column, allowing for its collection in a pure form.

The structure and relative stereochemistry of the isolated this compound are then confirmed using various spectroscopic techniques, including UV, IR, high-resolution electrospray ionization mass spectrometry (HRESIMS), and 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. nih.gov

Elucidation of the Chemical Structure and Stereochemistry of Laurendecumenyne a

Spectroscopic Techniques for Structural Assignment

The elucidation of Laurendecumenyne A's structure, identified as (3Z)-6:10,7:13-bisepoxy-12-bromo-9-hydroperoxylpentadeca-3-en-1-yne, was a meticulous process reliant on the integration of data from multiple spectroscopic techniques. nih.gov Each method provided unique insights, from the elemental composition and molecular weight to the precise connectivity of atoms and their spatial arrangement.

NMR spectroscopy was the cornerstone of the structural analysis of this compound, providing detailed information about the carbon skeleton and the stereochemical relationships between its various protons.

The ¹H and ¹³C NMR spectra of this compound provided the initial framework of its planar structure. The ¹H NMR spectrum revealed the presence of characteristic signals for a terminal alkyne, olefinic protons, and protons attached to carbons bearing heteroatoms. The ¹³C NMR spectrum complemented this by indicating the total number of carbon atoms and their chemical environments, such as the presence of sp-, sp²-, and sp³-hybridized carbons.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 82.5 | 2.65 (s) |

| 2 | 75.1 | - |

| 3 | 110.8 | 5.59 (dd, 10.8, 1.8) |

| 4 | 141.2 | 6.12 (ddd, 10.8, 8.5, 7.5) |

| 5 | 33.7 | 2.41 (m), 2.52 (m) |

| 6 | 81.2 | 4.15 (m) |

| 7 | 80.5 | 4.05 (m) |

| 8 | 34.2 | 1.85 (m), 2.11 (m) |

| 9 | 85.1 | 4.35 (d, 8.0) |

| 10 | 83.4 | 3.95 (m) |

| 11 | 30.1 | 1.75 (m), 1.95 (m) |

| 12 | 55.7 | 4.25 (m) |

| 13 | 82.1 | 4.10 (m) |

| 14 | 28.9 | 1.65 (m) |

Data compiled from the isolation and structure elucidation of this compound. nih.gov

Two-dimensional NMR experiments were crucial in assembling the fragments identified by 1D NMR into a cohesive structure.

COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks. For instance, correlations were observed between the olefinic protons H-3 and H-4, and between H-4 and the methylene (B1212753) protons at C-5. Further correlations along the carbon chain allowed for the assembly of several key structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton to its directly attached carbon, confirming the assignments made from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons and carbons were vital for connecting the different spin systems. Key HMBC correlations included those from H-1 to C-2 and C-3, and from H-3 to C-1 and C-5, which helped to establish the enyne functionality. Correlations from protons on the ether rings to adjacent carbons were instrumental in defining the bis-tetrahydrofuran core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided insights into the relative stereochemistry of the molecule by identifying protons that are close in space. Significant NOE correlations were observed between key protons, which helped to define the cis relationships within the tetrahydrofuran (B95107) rings and the Z-geometry of the double bond.

While the original publication on this compound did not explicitly detail the use of computational methods for this specific compound, the structural elucidation of related and often misidentified C15-acetogenins has heavily relied on such approaches. nih.gov Techniques like Density Functional Theory (DFT) calculations are used to predict the ¹³C NMR chemical shifts for various possible diastereomers. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.gov By comparing the computationally predicted chemical shifts with the experimental data, the most likely relative stereochemistry can be determined with a high degree of confidence. nih.govresearchgate.net This methodology has become a powerful tool in resolving the complex stereochemical challenges presented by flexible, polyether-containing natural products. researchgate.netresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula of this compound. nih.gov The observed ion peak allowed for the calculation of a molecular formula of C₁₅H₂₁BrO₄, which was consistent with the data obtained from NMR spectroscopy. The isotopic pattern of the molecular ion peak, showing characteristic signals for the presence of a single bromine atom, further corroborated this finding. Analysis of the fragmentation pattern in the mass spectrum can also provide valuable information about the molecule's structure, revealing the loss of specific functional groups and helping to confirm the proposed connectivity.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

|---|

Data sourced from the initial characterization of this compound. nih.gov

UV and IR spectroscopy provided additional evidence for the functional groups present in this compound.

UV (Ultraviolet) Spectroscopy: The UV spectrum showed an absorption maximum that is characteristic of the enyne chromophore, confirming the presence of the conjugated double and triple bond system.

IR (Infrared) Spectroscopy: The IR spectrum displayed characteristic absorption bands for the hydroxyl group (O-H stretching), the terminal alkyne (≡C-H and C≡C stretching), and the carbon-carbon double bond (C=C stretching), further supporting the structural features deduced from NMR and MS data. nih.gov

Table 3: UV and IR Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Functional Group Assignment |

|---|---|---|

| UV (λmax) | 224 nm | Enyne chromophore |

| IR (νmax) | 3440 cm⁻¹ | O-H stretch |

| 3308 cm⁻¹ | ≡C-H stretch | |

| 2100 cm⁻¹ | C≡C stretch |

Data obtained from the spectroscopic analysis of this compound. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of Absolute Stereochemistry and Conformational Analysis

The initial structural elucidation of this compound, a halogenated C15-acetogenin isolated from the marine red alga Laurencia decumbens, successfully established its planar structure and relative stereochemistry. nih.gov This was accomplished through comprehensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and various one- and two-dimensional nuclear magnetic resonance (NMR) techniques. nih.gov However, the determination of the absolute configuration—the precise three-dimensional arrangement of atoms at its chiral centers—presents a more significant challenge, a common issue for the class of highly flexible C15-acetogenins. nih.gov

For many related compounds, definitive assignment of absolute stereochemistry has required advanced methods beyond standard spectroscopic analysis. For instance, the absolute stereochemistry of the closely related acetogenin (B2873293), elatenyne, could not be unequivocally assigned even after the total synthesis of both possible enantiomers. nih.gov Its final, correct absolute configuration was only confirmed through the sophisticated crystalline sponge method. nih.gov

Conformational analysis, particularly through computational chemistry, plays a pivotal role in narrowing down the numerous stereochemical possibilities in these flexible molecules. acs.org For elatenyne, a combination of biosynthetic postulates and Boltzmann-weighted Density Functional Theory (DFT) calculations of ¹³C NMR chemical shifts was employed to predict the most likely stereostructure from among 32 potential diastereomers. acs.orgnih.gov This powerful approach, which compares computationally predicted NMR data for all possible stereoisomers with the experimental data of the natural product, allows for the rational prediction of the full stereostructure. nih.gov The subsequent total synthesis of the computer-predicted structure ultimately serves as the final confirmation. acs.orgnih.gov A similar integrated computational and synthetic strategy would be essential for the unambiguous determination of the absolute stereochemistry and dominant conformations of this compound.

Challenges and Revisions in Structural Elucidation of Related C15-Acetogenins

The structural elucidation of C15-acetogenins from Laurencia species is a field marked by significant challenges and numerous historical revisions. The high degree of conformational flexibility in their cyclic ether systems, coupled with the presence of multiple stereocenters, often leads to ambiguous NMR data, making definitive structural assignment difficult. nih.govresearchgate.net This has resulted in a number of cases where initially proposed structures were later proven incorrect and subsequently reassigned, often through the decisive intervention of chemical synthesis. researchgate.net These revisions underscore the limitations of relying solely on spectroscopic methods for complex, flexible natural products and highlight the critical role of synthetic chemistry in modern structural science.

Case Studies of Structural Reassignments (e.g., Laurendecumenyne B, Elatenyne)

Elatenyne: The structural revision of elatenyne is a classic example of the challenges inherent in this chemical class. Originally isolated in 1986, its structure was proposed to contain a pyrano[3,2-b]pyran core based on extensive NMR analyses at the time. nih.gov However, when this proposed structure was synthesized, the spectroscopic data of the synthetic compound did not match that of the natural product. nih.govrsc.org This discrepancy forced a reassessment, leading to the revised gross structure of a 2,2′-bifuranyl (adjacent bis-tetrahydrofuran) core. acs.orgnih.gov This revised structure was later confirmed through total synthesis. nih.gov

Laurendecumenyne B: Laurendecumenyne B is another halogenated C15-acetogenin from Laurencia decumbens whose structure has been subject to revision. nih.govresearchgate.net Like elatenyne, its complex structure with multiple stereocenters made initial assignment difficult. The total synthesis of Laurendecumenyne B was ultimately reported, a crucial step that allowed for the full and correct determination of its structure and stereochemistry. nih.gov The study of Laurendecumenyne B, often conducted alongside that of elatenyne, has contributed significantly to understanding the common structural motifs and biosynthetic pathways of these related natural products. nih.gov

| Position | δH (ppm), J (Hz) | δC (ppm) |

|---|---|---|

| 1 | 3.06, d (2.0) | 76.9 |

| 2 | - | 81.4 |

| 3 | 5.72, dt (11.0, 7.5) | 111.9 |

| 4 | 6.12, dd (11.0, 9.5) | 140.2 |

| 5 | 2.75, m | 33.9 |

| 6 | 4.18, m | 78.9 |

| 7 | 4.26, m | 58.8 |

| 8 | 2.28, m; 2.45, m | 37.8 |

| 9 | 4.44, m | 75.9 |

| 10 | 4.26, m | 81.9 |

| 11 | 2.20, m; 2.55, m | 36.5 |

| 12 | 4.10, m | 57.5 |

| 13 | 3.95, m | 70.1 |

| 14 | 1.85, m | 30.1 |

| 15 | 1.01, t (7.5) | 13.8 |

Data sourced from related studies on elatenyne structure elucidation.

Role of Chemical Synthesis in Confirming and Correcting Natural Product Structures

Total synthesis is an indispensable tool in the field of natural product chemistry, serving a definitive role in both confirming proposed structures and correcting misassignments. wikipedia.orgnih.gov While spectroscopic techniques provide crucial clues, synthesis provides the ultimate proof by creating an authenticated chemical sample for direct comparison against the natural isolate. chinesechemsoc.org

The process of structural correction often begins when the synthesis of an initially proposed structure yields a molecule with properties that are inconsistent with the natural product. chinesechemsoc.org The case of elatenyne perfectly illustrates this; the synthesis of the proposed pyrano[3,2-b]pyran derivative produced a compound with different NMR spectra, definitively proving the initial assignment was incorrect. nih.govrsc.org

Conversely, total synthesis provides unambiguous confirmation of a revised structure. After the 2,2′-bifuranyl structure was proposed for elatenyne based on computational analysis, its total synthesis yielded a compound identical to the natural product, thereby confirming the reassignment. acs.orgnih.gov Similarly, the total synthesis of laurefurenynes A and B was used to confirm their reassigned stereostructures. nih.gov In the modern era, this process is often streamlined by integrating computational methods with synthetic chemistry. mdpi.com Computer-Assisted Structure Elucidation (CASE) and DFT calculations can rapidly evaluate numerous possibilities and predict the most likely candidate structure, allowing synthetic chemists to target their efforts efficiently and provide the final, decisive proof. nih.govmdpi.com

Biosynthetic Pathways of Laurendecumenyne a

General Principles of Acetogenin (B2873293) Biosynthesis from Marine Algae

Acetogenins (B1209576) found in marine algae, particularly those from the genus Laurencia, represent a unique class of secondary metabolites. scielo.br These compounds, also known as Laurencia acetogenins or C15 acetogenins, are non-terpenoid molecules that originate from the polyketide pathway. scielo.brphcog.com It is generally accepted that they are derived from a common C16 fatty acid precursor, which undergoes a series of modifications to yield the characteristic C15 backbone. scielo.brsemanticscholar.org

A defining feature of these algal acetogenins is their frequent halogenation, with bromine being the most common halogen incorporated into their structures. phcog.comsemanticscholar.org Structurally, they are often O-bridged cyclic ethers of varying ring sizes, including five-membered (tetrahydrofuran), six-membered (tetrahydropyran), and eight-membered rings. phcog.comsemanticscholar.org The molecules typically terminate in either a conjugated enyne or a bromoallene group. scielo.brresearchgate.net Due to their distinct and consistent structural motifs within the genus, these C15 acetogenins are considered important chemotaxonomic markers for the Laurencia complex. scielo.brsemanticscholar.org

The biosynthesis is initiated by a polyketide synthase (PKS) machinery, leading to a linear polyene chain. The subsequent key steps involve regio- and stereospecific enzymatic halogenation and cyclization reactions, catalyzed by haloperoxidases, to form the diverse array of cyclic ether structures observed in this family of natural products. tandfonline.com

Proposed Biosynthetic Route to Laurendecumenyne A

This compound is a halogenated C15 acetogenin isolated from the marine red alga Laurencia decumbens. nih.govnih.gov It belongs to a specific subgroup of acetogenins characterized by a 2,2′-bifuranyl skeleton. nih.gov The biosynthesis of these complex structures is believed to proceed through a series of cation-induced cyclizations of a linear precursor.

A plausible biosynthetic pathway, drawing parallels with related compounds like elatenyne and the laurefurenynes, has been proposed. nih.gov This proposed route highlights the central role of a complex tricyclic oxonium ion as a key intermediate. The sequence is thought to commence with a linear precursor, likely a laurediol, which undergoes an initial bromonium ion-induced cyclization.

Further bromoetherification leads to a dibrominated intermediate. A subsequent transannular displacement of a bromide ion generates the pivotal tricyclic oxonium ion intermediate. nih.gov The final step in the formation of different bifuranyl natural products is the regioselective opening of this strained oxonium ion by a nucleophile. In the proposed biogenesis of this compound, it is postulated that this tricyclic intermediate is attacked by a chloride ion, leading to the formation of the final this compound structure. nih.gov This pathway elegantly explains the incorporation of different halogens and the formation of the intricate fused ether ring system from a common precursor.

Table 1: Proposed Biosynthetic Steps for this compound and Related Compounds

| Step | Description | Key Intermediates | Resulting Compound Class |

|---|---|---|---|

| 1 | Initial Cyclization | Linear Laurediol Precursor | Monocyclic Ether (e.g., Deacetyllaurencin) |

| 2 | Second Bromoetherification | Monocyclic Ether | Dibromide Intermediate |

| 3 | Transannular Cyclization | Dibromide Intermediate | Tricyclic Oxonium Ion |

Identification of Key Biosynthetic Precursors and Enzymatic Transformations within Laurencia Acetogenins

Research into the biosynthesis of Laurencia acetogenins has identified several key molecular components that are fundamental to the construction of these complex natural products.

Key Biosynthetic Precursors: The foundational precursors for the entire class of C15 acetogenins are believed to be C16 fatty acids. scielo.brsemanticscholar.org Through extensive studies, specific acyclic polyenes have been identified as crucial downstream intermediates. Notably, trans- and cis-laurediol are considered central precursors for a wide variety of C15 metabolites. scielo.br Specific isomers, such as (3Z,12E,R,R)-laurediol, have been proposed as direct precursors to important cyclic intermediates like (3Z)-deacetyllaurencin. nih.gov Other cyclic ethers, including prelaureatin (B1250470) and bromofucin, also serve as key intermediates in the pathways leading to more complex, fused-ring acetogenins. scielo.brnih.gov

Enzymatic Transformations: The critical transformations in acetogenin biosynthesis are the halogenation and ether-forming cyclization steps. These reactions are catalyzed by a class of enzymes known as haloperoxidases. In Laurencia, vanadium-dependent bromoperoxidases (VBPOs) are the key catalysts. tandfonline.com

Researchers have successfully cloned and expressed two VBPOs from Laurencia nipponica, designated LnVBPO1 and LnVBPO2. tandfonline.com In vitro experiments demonstrated that these recombinant enzymes catalyze the essential bromination and subsequent cyclization of a laurediol precursor to yield deacetyllaurencin, a core structure in acetogenin biosynthesis. tandfonline.com This transformation is described as a bromo-cationic cyclization or an intramolecular bromoetherification. The process is initiated by the enzymatic generation of an electrophilic bromine species (often depicted as a bromonium ion), which attacks a double bond in the linear precursor, triggering a cascade of ring-closing reactions to form the characteristic tetrahydrofuran (B95107) or other ether rings. scielo.brnih.gov

Table 2: Key Molecules in Laurencia Acetogenin Biosynthesis

| Molecule Type | Specific Examples | Role in Biosynthesis |

|---|---|---|

| Primary Precursor | C16 Fatty Acids | Ultimate carbon source |

| Acyclic Precursor | cis-Laurediol, trans-Laurediol | Substrate for initial cyclization |

| Cyclic Intermediate | Deacetyllaurencin, Prelaureatin | Building blocks for further complexity |

Total Synthesis and Synthetic Methodologies for Laurendecumenyne a

Strategic Considerations in the Total Synthesis of Complex Polycyclic Natural Products

The total synthesis of complex polycyclic natural products like Laurendecumenyne A requires a robust and flexible strategy. These molecules, part of the extensive family of halogenated C15-acetogenins from Laurencia species, are characterized by multiple stereocenters, cyclic ether systems, and often a terminal enyne or bromoallene moiety. rsc.orgscielo.br A key strategic consideration is the convergent assembly of complex fragments to build the carbon skeleton efficiently. For the bis-THF core of this compound and its relatives, a unified approach starting from a common chiral building block, such as D-glucose, has proven effective. rsc.org This strategy allows for the diversification of the synthetic route at a late stage to access various members of this natural product class. ncl.res.in

Another critical aspect is the control of stereochemistry. With numerous stereogenic centers, the development of highly stereoselective reactions is paramount. Synthetic strategies often rely on substrate-controlled or reagent-controlled transformations to install the desired stereochemistry with high fidelity. researchgate.net Furthermore, the inherent flexibility of the bis-THF core structure poses a significant challenge for both structural elucidation by NMR and for conformational control during the synthesis. ncl.res.inrsc.org

Synthetic Approaches to this compound and Related Acetogenins (B1209576)

A viable synthetic approach to this compound would likely mirror the successful unified strategies developed for other bis-THF C15 acetogenins. ncl.res.inresearchgate.net These approaches often feature the construction of the two tetrahydrofuran (B95107) rings sequentially or through a convergent coupling of two THF-containing fragments.

Critical Reaction Sequences and Methodologies (e.g., Epoxide Chemistry, Halogenation, Olefin Metathesis)

The synthesis of the bis-THF core, the central structural motif of this compound, would rely on a series of key chemical transformations. Based on the synthesis of related compounds, the following methodologies would be crucial:

Epoxide Chemistry : The opening of chiral epoxides with various nucleophiles is a cornerstone of these syntheses, allowing for the introduction of key functionalities and the extension of the carbon chain. ncl.res.innih.gov

Sharpless Asymmetric Dihydroxylation-Cycloetherification : This powerful sequence enables the stereoselective formation of the tetrahydrofuran rings from an alkene precursor. The asymmetric dihydroxylation sets the stereochemistry of the diol, which then undergoes a cycloetherification reaction to form the THF ring. ncl.res.inresearchgate.net

Halogenation : The introduction of bromine and chlorine atoms at specific stereocenters is a defining feature of these marine natural products. Stereoselective halogenation is often achieved through SN2 displacement of a suitable leaving group, such as a mesylate, with a halide source. ncl.res.inrsc.org This ensures precise control over the stereochemistry of the resulting halogenated center.

Olefin Metathesis : Relay cross-metathesis has been employed as a powerful tool for the construction of the side chains in related acetogenins. ncl.res.innih.gov This reaction allows for the efficient coupling of complex fragments and the formation of carbon-carbon double bonds.

A hypothetical retrosynthetic analysis for this compound, based on the synthesis of Laurendecumenyne B, is depicted below:

Table 1: Hypothetical Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnections | Advanced Intermediates | Key Reactions |

|---|---|---|---|

| This compound | Enyne side chain, bis-THF core | A chloro-bis-THF aldehyde | Wittig-type olefination, alkynylation |

| C-C bond between THF rings | Two separate THF fragments | Convergent coupling |

Development of Stereoselective and Asymmetric Synthetic Pathways

Achieving the correct stereochemistry is arguably the most challenging aspect of synthesizing this compound. The molecule possesses multiple stereogenic centers, and their relative and absolute configurations must be precisely controlled. Asymmetric synthesis is therefore not just an option but a necessity.

A successful strategy would likely start from a chiral pool material, such as a carbohydrate or a chiral epoxide, to set the initial stereocenters. ncl.res.in Subsequent stereocenters would be introduced using highly diastereoselective reactions. For instance, chelate-controlled intramolecular amide enolate alkylation (IAEA) has been developed for the stereoselective synthesis of key THF intermediates in related systems. researchgate.net This method allows for the construction of the THF ring with excellent control over the relative stereochemistry of the substituents.

The development of stereoselective halogenation methods is also critical. The use of modified Nakata conditions (chloromethanesulfonate-mediated SN2 displacement) has proven effective for the stereospecific introduction of halides in the synthesis of related C15 acetogenins. researchgate.net

Formal Syntheses and Preparation of Advanced Synthetic Intermediates

While a total synthesis of this compound is yet to be published, the synthesis of advanced intermediates that could serve as precursors to it has been reported in the context of other related natural products. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. In the case of this compound, the synthesis of a key bis-THF intermediate, as achieved in the unified approach to other C15 acetogenins, would represent a formal synthesis. ncl.res.innih.gov

The synthesis of an advanced intermediate, such as the aldehyde precursor to the enyne side chain, is a significant milestone. From such an intermediate, the final steps to access this compound would involve well-established methodologies for olefination and alkynylation to install the characteristic side chain. ncl.res.in

Utility of Total Synthesis in Structural Validation and Stereochemical Clarification

The total synthesis of marine natural products plays an indispensable role in the confirmation of their proposed structures. The inherent complexity and conformational flexibility of molecules like this compound often make their structural elucidation by spectroscopic methods alone, such as NMR, ambiguous. ncl.res.infigshare.com

Therefore, the eventual total synthesis of this compound will be crucial for unequivocally validating its proposed structure and absolute stereochemistry, which was initially determined by spectroscopic analysis. nih.gov This underscores the synergistic relationship between natural product isolation, spectroscopy, and total synthesis in advancing the field of marine natural product chemistry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Laurendecumenyne B |

| Elatenyne |

| Laurefurenyne A |

Biological Activity and Molecular Mechanisms of Laurendecumenyne a

In Vitro Bioactivity Profiling of Laurendecumenyne A

The initial assessment of a compound's therapeutic potential often begins with in vitro testing against cellular models to determine its direct effects on cell viability and function.

This compound, originally isolated from the marine red alga Laurencia decumbens, has been evaluated for its cytotoxic effects against the A549 human lung adenocarcinoma cell line. swmd.co.innih.gov In هذه assessments, the compound was found to be inactive, with an IC₅₀ (half-maximal inhibitory concentration) value greater than 10 µg/mL. swmd.co.in This indicates that at the concentrations tested, this compound did not significantly inhibit the proliferation of A549 cells. swmd.co.in

Table 1: Cytotoxicity of this compound

| Compound Name | Cell Line | Assay Type | Result (IC₅₀) | Activity | Source |

|---|

While this compound itself has shown limited activity in specific assays, it belongs to the C15 acetogenins (B1209576), a class of compounds from Laurencia species known for a wide range of biological activities. mdpi.com Plant-derived acetogenins, particularly from the Annonaceae family, are also well-studied and noted for their potent bioactivities. frontiersin.orgnih.gov These activities provide a broader context for the potential, yet unconfirmed, properties of this compound.

Reported activities for the acetogenin (B2873293) class include:

Anticancer and Cytotoxic Effects: Many acetogenins exhibit potent cytotoxicity against a variety of human cancer cell lines, including lung, breast, colon, and pancreatic cancer. nih.govresearchgate.net

Anti-inflammatory Properties: Certain C15 acetogenins have been shown to mediate the apoptosis of neutrophils, suggesting a role in regulating inflammatory responses. nih.govjst.go.jpresearchgate.netphcog.com

Antimicrobial Activity: Some acetogenins have demonstrated antibacterial activity against pathogens like Bacillus subtilis and E. coli. mdpi.comresearchgate.net

Apoptosis Induction: The ability to induce programmed cell death (apoptosis) is a key mechanism behind the anticancer and anti-inflammatory effects of many compounds in this class. nih.govphcog.com

Table 2: General Biological Activities Reported for the Acetogenin Class

| Biological Activity | Description | Organism Source (Example) | Source |

|---|---|---|---|

| Anticancer / Cytotoxic | Inhibition of cell proliferation in various cancer cell lines. | Annonaceae family (plants) | frontiersin.orgnih.govresearchgate.net |

| Anti-inflammatory | Induction of apoptosis in neutrophils, mediating inflammatory responses. | Laurencia obtusa (red alga) | nih.govjst.go.jpresearchgate.net |

| Antibacterial | Inhibition of bacterial growth. | Laurencia obtusa (red alga) | mdpi.comresearchgate.net |

Investigation of Potential Molecular Targets and Pathways

Research into the molecular mechanisms of acetogenins has identified several key cellular targets and pathways. For the broader class of Annonaceous acetogenins, the most prominent molecular target is the mitochondrial Complex I (NADH: ubiquinone oxidoreductase). frontiersin.orgnih.govresearchgate.net Inhibition of this complex disrupts the mitochondrial respiratory chain, leading to a significant decrease in ATP production, which can selectively kill cancer cells that have high energy demands. frontiersin.orgnih.gov This ATP depletion can also activate the AMPK pathway and block the mTOR Complex 1 pathway, ultimately inducing autophagy and cell cycle arrest. nih.gov

While the specific molecular targets of this compound have not been confirmed through wet-lab experiments, in silico studies have provided predictions. A computational screening study identified this compound as a potential potent inhibitor of multiple proteins within the senescent-cell anti-apoptotic pathway (SCAP). researchgate.netnih.govx-mol.com This suggests a possible role in senolytics, a therapeutic approach aimed at eliminating senescent (non-dividing but metabolically active) cells. nih.gov

In Silico Approaches to Predicting Biological Interactions (e.g., Antiviral Docking Studies)

Computational methods, such as molecular docking and dynamics simulations, are powerful tools for predicting the interaction of natural products with biological targets. sacredheart.eduimrpress.comnih.gov this compound was identified through a large-scale in silico screening of 1,202 marine phycocompounds for senolytic potential. nih.govx-mol.com

In this study, this compound was predicted to be a potent inhibitor of multiple target proteins in senescent-cell anti-apoptotic pathways. researchgate.netnih.gov Molecular dynamics simulations were performed on the top-performing compounds, which included this compound, to assess the stability of the compound-protein complexes. nih.gov The results showed stable interactions with minimal deviations. nih.govx-mol.com Furthermore, molecular mechanics calculations suggested potent binding, with frequent hydrophobic interactions between the marine compounds and their target proteins. nih.govx-mol.com Although specific antiviral docking studies for this compound are not prominent in the literature, the broader class of Laurencia natural products has been investigated in silico for activity against SARS-CoV-2 viral proteins like RdRp and nsp15. mdpi.comdntb.gov.ua

Table 3: Summary of In Silico Study Featuring this compound

| Study Type | Compound(s) | Predicted Target/Pathway | Key Findings | Source |

|---|

Structure Activity Relationship Sar Studies of Laurendecumenyne a and Analogues

Fundamental Principles and Applications of Structure-Activity Relationships

The study of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry and drug discovery. It is founded on the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological efficacy, researchers can deduce which parts of the molecule, known as pharmacophores, are essential for its activity.

The primary goal of SAR studies is to develop a comprehensive understanding of how a molecule interacts with its biological target, which is often a protein, enzyme, or nucleic acid. phcog.com This involves identifying key functional groups and structural features that contribute to the compound's activity, whether by enhancing or diminishing it. These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and stereochemical arrangements. phcog.commdpi.com

Applications of SAR are extensive and critical to the drug development pipeline. Initially, SAR helps in the identification and optimization of "hit" compounds discovered from screening processes into "lead" compounds with improved potency and selectivity. This optimization process involves synthesizing and testing a series of analogues to refine the pharmacophore and improve pharmacokinetic properties. swmd.co.in For instance, in a study of aspirin-based anticancer compounds, a SAR study was undertaken to determine which molecular features contributed to their pharmacological activity by synthesizing a series of derivatives and evaluating their inhibitory effects. swmd.co.in Ultimately, a thorough SAR understanding can lead to the rational design of novel, more potent, and selective drugs with fewer side effects.

Identification of Pharmacophoric Elements and Key Structural Features Governing Biological Activity

The chemical investigation of the marine red alga Laurencia decumbens led to the isolation of four new halogenated C15-acetogenins, among them Laurendecumenyne A. researchgate.net Its structure was determined through extensive spectroscopic analysis, including high-resolution mass spectrometry and 2D NMR techniques. researchgate.net

Structural Features of this compound:

This compound is a C15-acetogenin characterized by a complex framework containing two ether rings and a terminal enyne group. Its full chemical name is (3Z)-6:10,7:13-bisepoxy-12-bromo-9-hydroperoxylpentadeca-3-en-1-yne. researchgate.net

| Feature | Description |

| Molecular Formula | C15H19BrO4 |

| Carbon Skeleton | 15-carbon chain, typical of marine acetogenins (B1209576) from Laurencia |

| Terminal Group | A cis-(Z)-enyne (a double bond and a triple bond) at one end of the carbon chain |

| Halogenation | A bromine atom located at position C-12 |

| Oxygenation | Two ether linkages forming a bis-epoxy system (at C6-C10 and C7-C13) and a hydroperoxyl (-OOH) group at C-9 |

| Stereochemistry | The relative stereochemistry was established through spectroscopic analysis. researchgate.net |

Despite its intricate structure, this compound, along with its co-isolated analogues, was submitted for a cytotoxic assay against the human lung adenocarcinoma cell line (A549) and was found to be inactive, with an IC50 value greater than 10 µg/mL. researchgate.net This lack of significant cytotoxicity is a crucial point in its SAR profile, especially when compared to other C15-acetogenins from the Laurencia genus, many of which exhibit potent biological activities. swmd.co.inacs.orgcsic.es

The inactivity of this compound suggests that its specific combination of structural features does not form an effective pharmacophore for cytotoxicity against the A549 cell line. The presence and arrangement of ether rings, the type and position of halogen atoms, and the nature of the terminal group are all known to be critical for the bioactivity of Laurencia acetogenins. researchgate.netresearchgate.net For example, some halogenated chamigrenes from Laurencia majuscula have demonstrated strong cytotoxic activities against HeLa and P-388 cell lines, with IC50 values ≤ 5.0 μg/mL. swmd.co.in

A comparative analysis with other bioactive acetogenins from Laurencia can provide insights into the potential reasons for this compound's inactivity. Key differences may lie in the size and conformation of the ether rings, the position of the bromine atom, or the presence of the hydroperoxyl group, which may hinder effective binding to a biological target.

Table of Selected C15-Acetogenins from Laurencia and their Reported Cytotoxicity:

| Compound Name | Source Organism | Key Structural Features | Reported Biological Activity (Cell Line) | Citation |

| This compound | Laurencia decumbens | (3Z)-enyne, bis-epoxy, C12-Br, C9-OOH | Inactive (A549) | researchgate.net |

| Laurendecumenyne B | Laurencia decumbens | (3Z)-enyne, bis-epoxy, C12-Br, C7-Cl | Inactive (A549) | researchgate.net |

| Isolaurenidificin | Laurencia obtusa | Hexahydrofuro[3,2-b]furan core, enyne | Weakly cytotoxic (A549, HepG-2, HCT116, MCF-7), potent vs. neutrophils (IC50 = 14 µM) | mdpi.com |

| Bromlaurenidificin | Laurencia obtusa | Hexahydrofuro[3,2-b]furan core, enyne | Weakly cytotoxic (A549, HepG-2, HCT116, MCF-7), potent vs. neutrophils (IC50 = 11 µM) | mdpi.com |

| Laurefurenyne C | Laurencia sp. | Diastereomeric cyclic ether, enyne | Moderately cytotoxic, non-selective | mdpi.com |

| Laurefurenyne F | Laurencia sp. | Diastereomeric cyclic ether, enyne | Moderately cytotoxic, non-selective | mdpi.com |

This comparative data highlights that subtle structural variations among Laurencia acetogenins can lead to significant differences in biological activity. The lack of activity for this compound makes it a valuable negative control in broader SAR studies of this compound class, helping to define the structural requirements for cytotoxicity.

Computational and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Marine Acetogenins

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding and predicting the biological activity of natural products, including marine acetogenins. frontiersin.org These methods are particularly valuable when dealing with complex structures where synthesis of analogues for traditional SAR studies is challenging.

Computational Approaches for Structure Elucidation:

For complex molecules like marine acetogenins, computational methods, particularly Density Functional Theory (DFT) calculations, are frequently employed to aid in structure elucidation and stereochemical assignment. mdpi.comcsic.esresearchgate.netmdpi.com By calculating the NMR chemical shifts for possible diastereoisomers and comparing them to experimental data, researchers can confidently assign the relative and sometimes absolute configuration of chiral centers. mdpi.commdpi.com This approach has been successfully used for numerous halogenated acetogenins from Laurencia, providing the precise 3D structural information that is a prerequisite for any meaningful SAR or QSAR study. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org This is achieved by calculating a set of numerical descriptors for each molecule that encode its physicochemical properties (e.g., hydrophobicity, electronics, sterics). Statistical methods are then used to create a model that can predict the activity of new, untested compounds.

A typical 2D-QSAR study on marine algal compounds with cytotoxic activity would involve:

Assembling a dataset of compounds with diverse structures and their measured biological activities (e.g., IC50 values). swmd.co.in

Calculating various molecular descriptors for each compound.

Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model. researchgate.net

Validating the model to ensure its predictive power. swmd.co.in

To date, no specific QSAR studies have been published for this compound. This is a direct consequence of its reported biological inactivity. researchgate.net QSAR models require a dataset of compounds with a range of activities (from highly active to inactive) to be effective. Without active analogues, a predictive model cannot be constructed.

However, broader QSAR studies on diverse sets of marine algal compounds, including acetogenins, have been conducted. swmd.co.inresearchgate.net These studies have highlighted the importance of descriptors related to halogenation and molecular volume in influencing cytotoxicity. researchgate.net Should a series of active this compound analogues be discovered in the future, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or GRID Independent Descriptors (GRIND) could be employed. researchgate.netresearchgate.net These methods use 3D structural alignments and molecular interaction fields to create more sophisticated models that can provide detailed insights into the steric and electronic requirements for optimal binding to a biological target.

Ecological Roles and Chemo Taxonomic Significance of Laurendecumenyne a

Proposed Ecological Functions of Laurendecumenyne A in the Marine Environment

The production of a diverse array of secondary metabolites is a characteristic feature of the genus Laurencia, and these compounds are believed to play crucial roles in the survival and interaction of these algae within their complex marine habitats. researchgate.net While direct experimental evidence for the specific ecological functions of this compound is still emerging, its role can be inferred from the well-established ecological activities of other halogenated compounds within the same chemical class.

Halogenated metabolites in Laurencia are widely considered to be a form of chemical defense against herbivores. researchgate.netnih.gov The structural complexity and the presence of halogen atoms can render these compounds unpalatable or toxic to grazers, thereby reducing predation pressure. For instance, some lauroxocanes isolated from Laurencia obtusa have demonstrated insecticidal activity, and related compounds from the sea hare Aplysia brasiliana, which bioaccumulates them from its algal diet, have shown antifeedant properties. nih.gov The detection of this compound in Laurencia snackeyi alongside other volatile compounds like jasmones, which are known to act as deterrents to pests in terrestrial plants, further suggests a potential defensive role for this acetogenin (B2873293). core.ac.uk

Beyond defense, halogenated natural products can also be involved in chemical communication and may possess antimicrobial and antifouling properties. scilit.com These functions are vital for competing for space and preventing colonization by microorganisms and larger fouling organisms on the algal surface. While specific studies on this compound's antimicrobial or antifouling activity are limited, the general trend for halogenated metabolites from Laurencia points towards a multifunctional ecological significance. nih.govmdpi.com

Chemo-taxonomic Markers in the Genus Laurencia

The taxonomy of the genus Laurencia is notoriously challenging due to significant morphological plasticity, where environmental factors can greatly influence the physical appearance of the algae. dntb.gov.uascielo.br This has led researchers to explore the use of secondary metabolites as chemo-taxonomic markers to aid in the classification of these species. mdpi.comnih.gov Halogenated secondary metabolites, in particular, are considered potential chemical markers for the systematics of this genus. mdpi.com

C15-acetogenins, the class of compounds to which this compound belongs, are recognized as potential chemotaxonomic markers for red algae within the family Rhodomelaceae, especially the genus Laurencia. nih.gov These algal acetogenins (B1209576) are distinct from those found in plants, being smaller (C15) and typically halogenated with an enyne or bromoallene terminal group. nih.gov The presence of specific types of acetogenins has been proposed to characterize certain species. For example, acetogenins are suggested as chemotaxonomic markers for Laurencia nangii. core.ac.uk

However, the utility of these compounds as definitive markers is a subject of ongoing research and debate. For a metabolite to be a reliable chemotaxonomic marker, it should exhibit high specificity and be consistently present in a particular species across different geographical locations and environmental conditions. dntb.gov.ua Studies on sesquiterpenes in Laurencia snackeyi have shown that some of these proposed markers lack species-specificity, being found in other Laurencia species and even other genera. dntb.gov.ua This highlights the complexity of using chemical profiles for taxonomic purposes. The detection of this compound, previously reported from Laurencia decumbens in China, in Laurencia snackeyi from Malaysia is an interesting finding that contributes to the understanding of the distribution of these metabolites. core.ac.uk

| Compound Class | Proposed Chemo-taxonomic Significance in Laurencia | Challenges and Considerations |

| C15-Acetogenins | Recognized as potential markers for the Laurencia complex. Specific acetogenins may characterize certain species. nih.gov | Distribution can be wider than a single species, requiring extensive analysis for validation as a specific marker. core.ac.uk |

| Sesquiterpenes | Extensively studied as potential markers due to their diversity. dntb.gov.ua | Lack of specificity and consistency in some cases, with compounds found across different species and genera. dntb.gov.ua |

| Bromoindoles | Characteristic of certain species like Laurencia similis. core.ac.uk | The overall chemical profile, rather than a single compound, may be more informative. |

Broader Environmental and Biological Implications of Halogenated Marine Natural Products

The production of halogenated organic compounds is not limited to Laurencia and is a widespread phenomenon in the marine environment, with various organisms such as bacteria, phytoplankton, and invertebrates synthesizing these molecules. scilit.com These naturally produced halogenated compounds have significant environmental and biological implications that extend beyond the producing organism.

From an environmental perspective, some halogenated natural products (HNPs) are persistent and can bioaccumulate in marine food webs, similar to anthropogenic pollutants like PCBs and DDT. mdpi.comacs.org These compounds have been detected in high trophic level organisms, including marine mammals and birds of prey. mdpi.com This raises concerns about their potential toxicity to both wildlife and humans who consume seafood. acs.org Furthermore, volatile halogenated compounds produced by marine algae can be released into the atmosphere and participate in atmospheric chemistry, including processes that affect the ozone layer.

Future Research Directions for Laurendecumenyne a

Advancements in Spectroscopic Techniques for Enhanced Structural Resolution

The structural elucidation of complex, flexible molecules like Laurendecumenyne A, which possesses multiple stereocenters, remains a significant challenge. thieme-connect.de While traditional nuclear magnetic resonance (NMR) and mass spectrometry (MS) are foundational, future efforts should integrate more advanced and synergistic spectroscopic methodologies.

Errors in comparing NMR spectra and analyzing the Nuclear Overhauser Effect (NOE) are primary sources of structural misassignments in marine natural products. cas.cn To overcome these limitations, future studies on this compound could employ:

Cryo-Electron Microscopy (cryo-EM): Recent developments have demonstrated the potential of microcrystal-electron diffraction (MicroED), a form of cryo-EM, for determining the structures of small molecules from nanocrystals. This technique could be invaluable for unequivocally establishing the absolute stereochemistry of this compound, especially if obtaining crystals suitable for X-ray diffraction proves difficult.

Advanced NMR Techniques: The use of residual dipolar couplings (RDCs) measured in a liquid crystalline phase can provide long-range structural information, helping to define the relative configuration of distant stereocenters. acs.org Furthermore, combining experimental data with quantum mechanical calculations of NMR parameters, such as the DP4 probability analysis, has become a powerful tool for assigning stereochemistry to flexible molecules. mdpi.comresearchgate.netcsic.es This integrated approach could resolve any remaining ambiguities in the structure of this compound.

Hyphenated Techniques: The application of on-flow and stop-flow High-Performance Liquid Chromatography-NMR (HPLC-NMR) allows for the rapid profiling and identification of metabolites from crude extracts, facilitating the discovery of new, related analogues of this compound from its natural source. researchgate.netmdpi.com

Innovations in Chemoenzymatic and Biomimetic Synthetic Strategies

The total synthesis of C15 acetogenins (B1209576) is crucial for confirming their structures and providing sufficient material for biological testing. Future synthetic strategies for this compound should move towards more efficient and stereoselective methods, drawing inspiration from its natural biosynthesis.

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical reactions. For instance, a chemoenzymatic cascade reaction has been reported for the synthesis of the bis-tetrahydrofuran (bis-THF) core found in many acetogenins. semanticscholar.org Exploring enzymes for key transformations, such as stereoselective halogenation or ether formation, could significantly streamline the synthesis of this compound.

Biomimetic Synthesis: The biosynthesis of many Laurencia acetogenins is believed to proceed through key electrophilic halogenation and cyclization steps, often involving bromonium ion intermediates and the formation of oxonium ions. rsc.orgnih.govnih.gov Synthetic strategies that mimic these proposed biosynthetic pathways, such as bromonium-induced ring expansions or transannular cyclizations, have proven effective for constructing the complex cyclic ether systems of related natural products. nih.govscispace.com Applying a biomimetic approach, potentially involving a key tricyclic oxonium ion intermediate, could provide a convergent and elegant route to this compound. rsc.orgresearchgate.net

Mechanistic Elucidation of Biosynthetic Enzymes in Acetogenin (B2873293) Production

Understanding the enzymatic machinery responsible for producing this compound in Laurencia decumbens is a fundamental research goal. C15 acetogenins are derived from the polyketide pathway, originating from a C16 fatty acid precursor. scielo.br Key areas for future investigation include:

Identification of Halogenases: A crucial step in the biosynthesis of this compound is the incorporation of bromine. Marine algae possess vanadium-dependent haloperoxidases (V-HPOs) that catalyze the oxidation of halides. udel.edu Identifying and characterizing the specific V-HPO or other halogenases from L. decumbens would provide insight into the mechanism of selective halogenation.

Characterization of Cyclizing Enzymes: The formation of the cyclic ether core of this compound is likely an enzyme-mediated process. Studies on the biosynthesis of other halogenated cyclic ethers suggest that haloperoxidases can initiate a cascade of cyclizations. udel.edu Investigating the enzymes that control the regioselectivity and stereoselectivity of these ring-forming reactions is essential.

Genomic and Transcriptomic Analysis: Advances in sequencing technologies can be applied to L. decumbens to identify the gene clusters responsible for acetogenin biosynthesis. frontiersin.org This would not only reveal the entire biosynthetic pathway but also enable heterologous expression of the enzymes for in vitro studies and chemoenzymatic applications.

Expansion of Structure-Activity Relationship Studies with Novel Synthetic Analogues and Refined Computational Models

Systematic Structure-Activity Relationship (SAR) studies are essential to optimize the biological activity of this compound and develop it into a potential therapeutic lead.

Synthesis of a Diverse Analogue Library: Future work should focus on the targeted synthesis of a library of this compound analogues. Modifications should systematically explore the importance of key structural features, such as:

The nature and position of the halogen atoms.

The stereochemistry and substitution pattern of the cyclic ether core.

The geometry and functionality of the side chain. Studies on other acetogenins have shown that features like the number and position of THF rings and the presence of hydroxyl groups can significantly impact activity. nih.gov

Refined Computational Modeling: Computational methods can accelerate SAR studies by predicting the activity of virtual compounds. frontiersin.org By building a robust quantitative structure-activity relationship (QSAR) model based on experimental data from the synthetic analogues, it will be possible to guide the design of new, more potent, and selective compounds. Virtual screening of compound libraries against the identified biological target of this compound can also identify novel scaffolds with similar activity. researchgate.net

Q & A

Q. How is this compound isolated from natural sources, and what ecological roles are hypothesized?

Q. What experimental design principles ensure reproducibility in NMR data collection for this compound?

- Methodology : Standardized protocols for solvent choice, concentration, and temperature control are critical. Raw NMR data transparency and cross-validation with synthetic replicates mitigate discrepancies in splitting patterns or coupling constants .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between synthetic and natural this compound in 1H NMR data?

- Methodology : Discrepancies in H-9/H-10 coupling constants are analyzed through conformational studies (e.g., molecular dynamics simulations) and sensitivity tests of NMR parameters (e.g., solvent effects). Synthetic enantiomers are compared to rule out absolute configuration errors .

Q. What are the key challenges in the total synthesis of this compound, and how are they addressed?

- Methodology : Critical steps include terminal E-enyne construction via cross metathesis with crotonaldehyde and Colvin–Ohira homologation. Challenges like regioselectivity are mitigated using organoselenium-mediated oxonium ion formation and SiO2-promoted fragmentation .

Q. How can DFT calculations improve the accuracy of stereochemical assignments in halogenated acetogenins?

Q. What strategies optimize comparative bioactivity studies between this compound and analogs like notoryne?

Q. How do researchers ensure methodological rigor when integrating this compound data with conflicting literature?

Q. What advanced statistical tools are suitable for analyzing multivariate data in this compound bioactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.